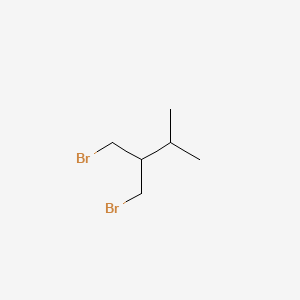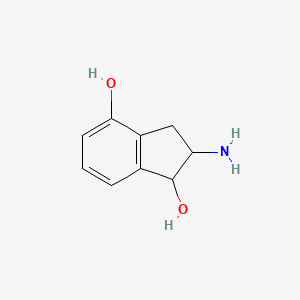![molecular formula C12H18N2 B13207918 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane is a heterocyclic compound featuring a unique spiro structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrrole and azaspiro moieties in its structure contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of a suitable pyrrole derivative with an azaspiro compound under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the spiro structure. Industrial production methods may employ continuous flow reactors to optimize yield and purity while minimizing reaction time and waste.
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Addition: The compound can participate in addition reactions with electrophiles, forming various addition products depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to control the reaction kinetics. Major products formed from these reactions include halogenated derivatives, reduced forms, and oxidized compounds.
Applications De Recherche Scientifique
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic structures, which are valuable in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its ability to modulate specific biological pathways and targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies and products.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its spiro structure allows it to fit into unique binding pockets of proteins, influencing their function and stability. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These derivatives are known for their potent inhibitory activity against specific enzymes, such as CDK2, and are being explored for their anticancer potential.
Pyrrole-containing analogs: Compounds with pyrrole rings are widely studied for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its spiro structure, which imparts distinct chemical reactivity and biological interactions compared to other heterocyclic compounds.
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-(1-methylpyrrol-3-yl)-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C12H18N2/c1-14-7-4-10(8-14)11-12(9-13-11)5-2-3-6-12/h4,7-8,11,13H,2-3,5-6,9H2,1H3 |
Clé InChI |
BLOCTAFIXZFEJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1)C2C3(CCCC3)CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


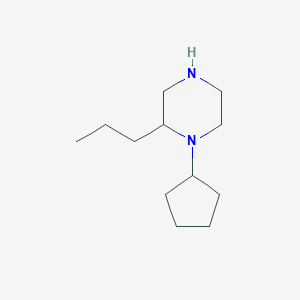
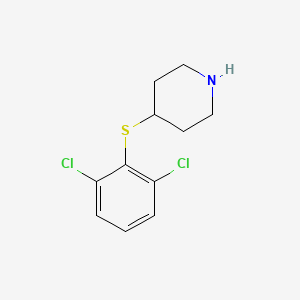
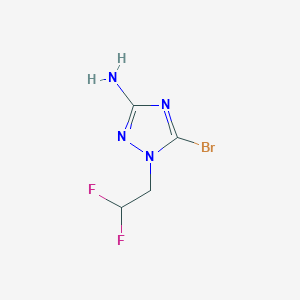


![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
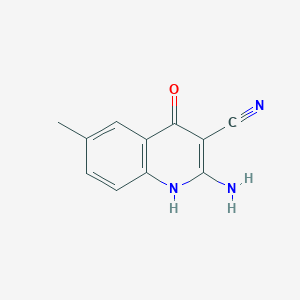
![3-Benzoyl-8-azabicyclo[3.2.1]octane](/img/structure/B13207889.png)
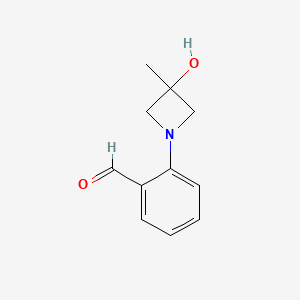
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
